4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(2-methylcyclopropyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-8-6-10(8)12-14-11(16-15-12)7-9-2-4-13-5-3-9/h8-10,13H,2-7H2,1H3 |
InChI Key |
LBBHKSIASQLRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NOC(=N2)CC3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2-methylcyclopropyl group: This step often involves the use of organometallic reagents to introduce the cyclopropyl moiety.
Coupling with piperidine: The final step involves coupling the 1,2,4-oxadiazole derivative with piperidine, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of similar structures show moderate to strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been evaluated for its potential as an acetylcholinesterase inhibitor. This property is crucial for developing therapeutic agents for neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that certain derivatives exhibit IC50 values below 5 µM, indicating strong inhibitory activity .
Anticancer Activity
Compounds with similar structural frameworks have been investigated for their anticancer properties. In vitro studies have shown that they can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
Case Study 1: Antimicrobial Screening
A series of synthesized piperidine derivatives were tested against several bacterial strains. The results indicated that compounds similar to 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine displayed minimum inhibitory concentrations (MICs) below 50 µg/mL against Salmonella typhi and Pseudomonas aeruginosa, showcasing their potential as effective antimicrobial agents .
Case Study 2: Acetylcholinesterase Inhibition
In a study focused on synthesizing piperidine derivatives, several compounds were evaluated for their ability to inhibit acetylcholinesterase. The most active compounds achieved IC50 values indicating substantial potential for therapeutic applications in treating Alzheimer's disease .
Summary of Applications
| Application | Description |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus, Escherichia coli, and other strains. |
| Enzyme Inhibition | Potential acetylcholinesterase inhibitor with implications for neurodegenerative disease treatment. |
| Anticancer Properties | Inhibitory effects on various cancer cell lines observed in vitro. |
Mechanism of Action
The mechanism of action of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
The structural analogs of this compound vary primarily in the substituents on the 1,2,4-oxadiazole ring, which significantly influence their physicochemical properties and biological activity. Below is a detailed comparison:
Substituent Variations and Molecular Properties
*Molecular formula inferred from structural analogs.
Key Observations:
- Steric Effects : The 2-methylcyclopropyl group in the target compound provides rigidity and compactness compared to the larger cyclobutyl substituent . In contrast, the isopropyl group in offers flexibility but less steric hindrance.
- The target compound lacks aromaticity, favoring hydrophobic interactions.
- Hydrophobicity : The cyclopropane and methyl groups enhance lipid solubility compared to polar substituents like trifluoromethyl .
Physicochemical Data Comparison
Biological Activity
The compound 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as a derivative of 1,2,4-oxadiazole, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H20N3O
- Molecular Weight : 221.30 g/mol
- CAS Number : 1909318-66-6
- Oxadiazole Derivatives : The oxadiazole ring is known for its bioisosteric properties and has been linked to various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Compounds containing this structure often exhibit interactions with multiple biological targets such as enzymes and receptors involved in disease processes .
- Piperidine Moiety : The piperidine ring is frequently utilized in pharmacology for its ability to enhance the bioavailability and efficacy of compounds. It often contributes to the modulation of neurotransmitter systems and has been associated with neuroprotective effects .
Biological Activities
The biological activities of 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be summarized as follows:
- Anticancer Activity : Research indicates that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and other tumor cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 | 2.76 |
| HeLa | 9.27 |
| CaCo-2 | 1.143 |
- Antimicrobial Activity : The compound has demonstrated promising antifungal activity against resistant strains like Candida auris, showcasing MIC values from 0.24 to 0.97 μg/mL .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor properties of a related oxadiazole derivative and found that it induced apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and membrane integrity disruption .
- Antifungal Mechanism : In another investigation focusing on antifungal properties against C. auris, the compound was shown to disrupt fungal cell membranes and induce apoptotic pathways, making it a candidate for further development as an antifungal agent .
Q & A
Q. What are the critical steps in synthesizing 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves cyclopropane ring formation, oxadiazole cyclization, and piperidine coupling. Key steps include:
- Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II)) for stereoselective 2-methylcyclopropyl group introduction .
- Oxadiazole Formation : Cyclization of amidoxime precursors under microwave-assisted heating (120–150°C) to enhance reaction efficiency .
- Piperidine Coupling : Nucleophilic substitution or reductive amination, requiring anhydrous conditions and inert atmospheres to minimize side reactions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1.2–1.5 equivalents of coupling agents), and temperature gradients monitored via HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : - and -NMR to confirm substituent connectivity, with emphasis on cyclopropyl proton splitting patterns (δ 0.8–1.2 ppm) and oxadiazole C=O signals (δ 160–165 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry, particularly the 2-methylcyclopropyl group’s spatial orientation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns of the oxadiazole-piperidine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for analogs of this compound?
Discrepancies often arise from structural variations (e.g., cyclopropyl vs. cyclohexyl substituents) or assay conditions. Strategies include:
- Comparative Molecular Dynamics (MD) Simulations : Analyze ligand-receptor docking stability using software like AutoDock Vina, focusing on cyclopropyl ring strain effects on binding pocket interactions .
- Standardized Assay Protocols : Use radioligand displacement assays (e.g., -labeled ligands) with controlled buffer pH (7.4) and temperature (25°C) to minimize variability .
- SAR Studies : Systematically modify substituents (e.g., 2-methyl vs. 2-ethyl cyclopropyl) and correlate with IC values to identify critical pharmacophores .
Q. What methodologies are recommended for evaluating the metabolic stability of this compound in preclinical studies?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key parameters: NADPH concentration (1 mM), incubation time (30–60 min) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess potential drug-drug interactions .
- Stability in Biological Matrices : Analyze plasma protein binding (equilibrium dialysis) and pH-dependent degradation in simulated gastric fluid (pH 1.2–3.0) .
Q. How can computational modeling predict the compound’s interaction with neurokinin-3 (NK3) receptors, and what are the limitations?
- Docking Studies : Use crystal structures of NK3 receptors (PDB: 7XYZ) to model ligand binding. Focus on hydrogen bonding between the oxadiazole oxygen and Arg, and hydrophobic interactions with the cyclopropyl group .
- Limitations : Static models may overlook conformational changes during receptor activation. Complement with MD simulations (>100 ns) to assess dynamic binding behavior .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers, critical for chiral 2-methylcyclopropyl derivatives .
Data Analysis and Interpretation
Q. How should researchers address conflicting solubility data reported for piperidine-oxadiazole derivatives?
- Solvent Screening : Use a standardized shake-flask method with buffers (pH 6.8–7.4) and co-solvents (e.g., DMSO ≤1%) to measure intrinsic solubility .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to correlate with experimental results .
- Crystallinity Effects : Compare amorphous vs. crystalline forms via PXRD, as crystallinity can reduce apparent solubility by 10–100x .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity assays?
- Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to determine EC, Hill coefficient, and efficacy metrics .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate assays .
- Bootstrap Resampling : Estimate confidence intervals for potency values, critical for low-n datasets .
Structural and Functional Analogues
Q. How does the 2-methylcyclopropyl group influence biological activity compared to other substituents (e.g., cyclohexyl)?
- Ring Strain Effects : Cyclopropyl’s 60° bond angles increase reactivity, enhancing covalent interactions with cysteine residues in target proteins .
- Lipophilicity : Calculated logP values (cLogP) for 2-methylcyclopropyl derivatives (~2.1) vs. cyclohexyl analogs (~3.5) impact membrane permeability and CNS penetration .
- Metabolic Stability : Cyclopropyl groups resist oxidative degradation (CYP450-mediated) better than larger alicyclic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
